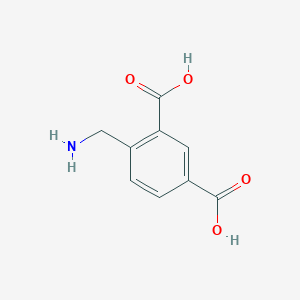

4-Aminomethylisophthalic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

4-(aminomethyl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C9H9NO4/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3H,4,10H2,(H,11,12)(H,13,14) |

InChI Key |

ZYEWZJLQZBOKOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Aminomethylisophthalic Acid

Advanced Synthetic Routes to 4-Aminomethylisophthalic Acid and its Chiral Derivatives

The synthesis of this compound and its chiral analogues is pivotal for their application as organic linkers in coordination polymers and metal-organic frameworks (MOFs). Researchers have developed various methodologies to produce these compounds with high purity and, when required, specific stereochemistry.

Hydro/solvothermal Synthesis Strategies

Hydrothermal and solvothermal syntheses are prevalent methods for the crystallization of coordination polymers and MOFs, where the ligand, such as this compound, reacts with metal ions in a sealed vessel under controlled temperature and pressure. doi.orgresearchgate.net These techniques facilitate the formation of crystalline, porous structures by leveraging the increased solubility of reactants and promoting crystal growth. espublisher.comnih.gov

In a typical solvothermal synthesis, the organic linker and a metal salt are dissolved in a solvent, often a high-boiling point liquid like N,N-dimethylformamide (DMF), and heated in an autoclave. researchgate.netnih.gov The choice of solvent, temperature, reaction time, and pH can significantly influence the resulting structure and properties of the final material. espublisher.comrsc.org For instance, the synthesis of MOFs using functionalized isophthalic acids often involves heating the reactants to temperatures between 100 °C and 180 °C for several hours to days. doi.orgnih.gov These conditions allow for the slow assembly of the metal ions and organic linkers into a stable, ordered framework.

Table 1: Typical Parameters in Hydro/solvothermal Synthesis of MOFs

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Temperature | 100 - 180 °C | Increases reactant solubility and promotes crystal growth. |

| Time | 12 hours - 3 days | Allows for the slow formation of well-ordered crystals. |

| Solvent | DMF, Ethanol, Water | Solubilizes reactants and can act as a template. |

| pH | 3 - 11 | Influences the deprotonation state of the ligand and the coordination of the metal ion. rsc.org |

| Modulator | Acetic Acid, HCl | Aids in controlling crystal size and morphology. nih.govnih.gov |

Design and Enantioselective Synthesis of Chiral Ligands

The creation of chiral ligands from this compound is essential for applications in enantioselective separation and asymmetric catalysis. rsc.orgrroij.com The primary strategy involves introducing a chiral center by modifying the aminomethyl group. This can be achieved by reacting this compound with enantiopure chiral molecules.

One effective approach is the functionalization with natural amino acids. For example, reacting the aminomethyl group with an enantiopure amino acid, such as L-alanine or L-leucine, results in a new chiral tricarboxylic acid ligand. researchgate.net These chiral ligands can then be used to construct homochiral metal-organic frameworks (HMOFs). researchgate.net The synthesis of these chiral ligands is a critical step, as the stereochemistry of the final framework is directly inherited from the enantiopure ligand used. nih.gov

The enantioselective synthesis aims to produce a single enantiomer of the desired chiral product. rroij.com This is often accomplished using chiral catalysts or auxiliaries that control the stereochemical outcome of the reaction. uva.esrsc.org The development of such methods allows for the precise construction of chiral molecules with defined three-dimensional arrangements. chemrxiv.orgresearchgate.net

Table 2: Strategies for Enantioselective Ligand Synthesis

| Strategy | Description | Example |

|---|---|---|

| Use of Enantiopure Starting Materials | Reacting an achiral precursor with a readily available chiral molecule. nih.gov | Functionalizing this compound with (S)-alanine to create (S)-5-(((1-carboxyethyl)amino)methyl)isophthalic acid. researchgate.net |

| Asymmetric Catalysis | Using a chiral catalyst to induce stereoselectivity in a reaction. rroij.comrsc.org | Ruthenium-catalyzed asymmetric hydrogenation to create chiral intermediates. rsc.org |

| Post-Synthetic Modification | Introducing chirality to an existing achiral framework by adding a chiral molecule. nih.govrsc.org | Modifying an achiral MOF with L-proline to create a chiral MOF. rsc.org |

Exploration of Green Chemistry Approaches in Ligand Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organic ligands to minimize environmental impact. nih.gov This involves using renewable feedstocks, reducing waste, and employing environmentally benign solvents and catalysts. researchgate.netapple.com

For a molecule like this compound, a greener approach could involve biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. For example, engineered enzymes like glutamate (B1630785) dehydrogenase have been used to synthesize chiral γ-amino acids from biomass-derived levulinic acid, demonstrating a sustainable route to chiral amines. nih.gov A similar enzymatic reductive amination strategy could potentially be adapted for the synthesis of this compound precursors.

Furthermore, the use of natural catalysts, such as citric acid from lemon juice, and renewable energy sources, like solar radiation, represents another avenue for green synthesis. nih.gov These methods avoid harsh reaction conditions and toxic reagents, offering a more sustainable pathway for producing valuable chemical compounds. nih.gov The high atom economy and low E-factor (environmental factor) of such reactions are key metrics demonstrating their efficiency and environmental friendliness. nih.gov

Chemical Derivatization for Analytical and Functionalization Purposes

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method. For this compound, which contains both an amine and two carboxylic acid groups, derivatization can enhance its detection and separation in chromatographic and spectrometric analyses. nih.govscispace.com

Derivatization Techniques for Chromatographic and Spectrometric Analysis

The polar nature of the amino and carboxylic acid functional groups in this compound can lead to poor retention in reversed-phase liquid chromatography (RPLC) and low ionization efficiency in mass spectrometry. scispace.comnih.gov Derivatization addresses these issues by converting the polar functional groups into less polar, more easily detectable moieties.

For the primary amine group, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be used not only to improve detection but also to separate enantiomers if a chiral derivative is formed. nih.gov For mass spectrometry, derivatization can introduce a readily ionizable tag, significantly enhancing signal intensity in positive electrospray ionization (ESI) mode. nih.govnih.gov Spectrophotometric methods can also be employed for analysis after derivatization, where the reaction with a specific reagent produces a colored complex that can be quantified. nih.govresearchgate.netresearchgate.net

Esterification is a common derivatization technique for carboxylic acids. epa.gov Converting the two carboxylic acid groups of this compound into esters reduces their polarity and increases their volatility, which can be advantageous for certain types of chromatography. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters are generally more amenable to analysis by techniques like gas chromatography (GC) or RPLC-MS.

For LC-MS analysis, derivatization of the carboxylic acid groups can be performed with a reagent that introduces a permanently charged or easily ionizable group, thereby improving detection sensitivity. For example, reagents like 4-bromo-N-methylbenzylamine can be used to derivatize mono-, di-, and tri-carboxylic acids, facilitating their detection by positive ESI tandem mass spectrometry. nih.gov Similarly, chiral derivatization reagents can be used to form diastereomers, which can then be separated on a non-chiral chromatographic column, allowing for the quantification of individual enantiomers of a chiral carboxylic acid. documentsdelivered.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-dimethylformamide (DMF) |

| Acetic Acid |

| Hydrochloric Acid (HCl) |

| L-alanine |

| L-leucine |

| (S)-5-(((1-carboxyethyl)amino)methyl)isophthalic acid |

| L-proline |

| Glutamate |

| Levulinic acid |

| Citric acid |

| o-phthalaldehyde (OPA) |

Silylation of Active Hydrogen-Containing Functional Groups

Silylation is a chemical process that replaces an active hydrogen atom in a molecule with a silyl (B83357) group (R₃Si-), such as the trimethylsilyl (B98337) (TMS) group. taylorandfrancis.comcfsilicones.com In this compound, the active hydrogens are present on the two carboxylic acid groups (-COOH) and the primary amine (-NH₂). This derivatization is often employed to increase the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS). wikipedia.orgwikipedia.org

The reaction typically involves a nucleophilic substitution mechanism where the oxygen of a hydroxyl group or the nitrogen of an amine attacks the silicon atom of a silylating agent, such as trimethylsilyl chloride (TMS-Cl) or hexamethyldisilazane (B44280) (HMDS). cfsilicones.comwikipedia.org The process converts the polar, protic functional groups into nonpolar silyl ethers and silyl amines, which reduces intermolecular hydrogen bonding and lowers the boiling point. wikipedia.org For compounds with multiple reactive sites like this compound, silylation serves as a protection strategy, temporarily masking the reactive groups to prevent unwanted side reactions during other synthetic steps. wikipedia.org

Table 1: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Target Functional Groups | Key Features | Reference |

|---|---|---|---|---|

| Trimethylsilyl chloride | TMS-Cl | Alcohols, Amines, Carboxylic Acids | Highly reactive; often used with a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. | wikipedia.org |

| Hexamethyldisilazane | HMDS | Alcohols, Phenols, Amines, Carboxylic Acids | Less reactive than TMS-Cl; byproduct is ammonia, which is volatile and easily removed. Often used for alcohols. | researchgate.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Alcohols, Amines, Carboxylic Acids, Amides | A powerful silylating agent that produces volatile and neutral byproducts, making it suitable for GC analysis. | wikipedia.org |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Amines, Carboxylic Acids | One of the most powerful silylating reagents, known for producing highly volatile TMS derivatives. | taylorandfrancis.com |

Amine-Specific Derivatization Strategies for Enhanced Detection

For quantitative analysis, particularly in complex biological or environmental samples, the native properties of this compound may not provide sufficient sensitivity for detection methods like High-Performance Liquid Chromatography (HPLC). To overcome this, amine-specific derivatization is employed. This strategy involves reacting the primary aminomethyl group with a labeling reagent to attach a chromophore or fluorophore. libretexts.org The resulting derivative exhibits strong ultraviolet (UV) absorption or fluorescence, enabling highly sensitive detection. libretexts.orgnih.gov

Common derivatizing agents for primary amines include dansyl chloride (DNS-Cl), dabsyl chloride, and o-phthalaldehyde (OPA). libretexts.orgrsc.org Dansyl chloride, for instance, reacts with the primary amine of this compound under basic conditions to form a stable, highly fluorescent sulfonamide adduct. wikipedia.orgnih.gov This allows for quantification in the picomole to femtomole range using HPLC with a fluorescence detector. bsu.edu The choice of reagent depends on the analytical requirements, such as desired stability of the derivative, reaction conditions, and the specific detection wavelength. rsc.orgchromforum.org

Table 2: Reagents for Amine-Specific Derivatization

| Derivatizing Agent | Abbreviation | Detection Method | Reaction Conditions | Reference |

|---|---|---|---|---|

| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | DNS-Cl | Fluorescence (Ex: ~350 nm, Em: ~530 nm), UV (~250 nm) | Basic pH (e.g., sodium bicarbonate buffer, pH 9-9.5), room temperature or gentle heating. | wikipedia.orgresearchgate.net |

| o-Phthalaldehyde | OPA | Fluorescence | Reacts with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form a fluorescent isoindole derivative. The derivatives can be unstable. | libretexts.org |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Fluorescence (Ex: ~265 nm, Em: ~340 nm), UV (~265 nm) | Reacts with primary and secondary amines in basic conditions (e.g., borate (B1201080) buffer). | rsc.org |

| Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) | Dabsyl-Cl | UV-Visible (detection at ~436 nm) | Reaction is pH-sensitive and typically carried out in a basic sodium bicarbonate buffer. | rsc.org |

Functional Group Interconversion and Targeted Chemical Modification

Functional group interconversion (FGI) involves the transformation of one functional group into another through chemical reactions, a fundamental strategy in organic synthesis. scribd.comub.edu For this compound, FGI can be used to synthesize a variety of derivatives by modifying its carboxylic acid and aminomethyl moieties. These transformations are key to creating building blocks for polymers, pharmaceuticals, or other specialized materials.

The two carboxylic acid groups can undergo several common reactions:

Esterification: Reacting the carboxylic acids with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding diester. masterorganicchemistry.combritannica.com This modification increases the compound's lipophilicity and can be a protective step or a means to modulate biological activity.

Amidation: The carboxylic acids can be converted to amides by reacting with a primary or secondary amine. libretexts.org This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride first, or by using coupling agents. libretexts.orgnih.gov

Reduction: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), both carboxylic acid groups can be reduced to primary alcohols, yielding a diol. chemistrysteps.comchemistrysteps.comjove.com This transformation fundamentally changes the molecule's structure and reactivity.

The aminomethyl group can also be modified:

Acylation: Reaction with an acyl chloride or anhydride (B1165640) converts the primary amine into a more stable amide.

Alkylation: The amine can be further alkylated to form secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

These interconversions allow for the precise tuning of the molecule's chemical and physical properties for specific applications. fiveable.me

Table 3: Potential Functional Group Interconversions for this compound

| Original Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | masterorganicchemistry.com |

| Carboxylic Acid (-COOH) | Amidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Amide (-CONHR) | libretexts.org |

| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ then H₃O⁺; or BH₃·THF | Primary Alcohol (-CH₂OH) | organic-chemistry.orgkhanacademy.org |

| Primary Amine (-CH₂NH₂) | Acylation | Acyl Chloride (RCOCl), Base | Amide (-CH₂NHCOR) | scribd.com |

Coordination Chemistry and Ligand Properties of 4 Aminomethylisophthalic Acid

Ligand Coordination Modes and Versatility

The structural diversity of coordination compounds derived from 4-aminomethylisophthalic acid is largely dictated by the flexible and varied coordination behavior of its functional groups. The interplay between the carboxylate moieties and the aminomethyl group, along with its capacity to exist in different protonation states, allows for the formation of complex and multidimensional architectures.

Carboxylate Coordination Geometries (Mono-, Bi-, Polydentate)

The carboxylate groups of this compound are the primary binding sites for metal ions and exhibit remarkable versatility in their coordination geometries. They can act as monodentate, bidentate, or polydentate bridging ligands, facilitating the formation of one-, two-, and three-dimensional networks.

In known crystal structures of closely related amino acid-functionalized isophthalic acids, the carboxylate groups have been observed to adopt a variety of coordination modes. These include:

Monodentate: Where only one oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of a carboxylate group coordinate to the same metal ion, forming a chelate ring.

Bidentate Bridging (syn-syn, syn-anti, anti-anti): The carboxylate group bridges two metal centers. This can occur in several conformations, leading to different structural motifs.

Tridentate and Tetradentate Bridging: In some instances, a single carboxylate group can bridge three or even four metal centers, leading to the formation of high-nuclearity metal clusters as secondary building units (SBUs).

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of co-ligands.

Role of the Aminomethyl Group in Metal Chelation and Coordination

The aminomethyl group (-CH₂NH₂) plays a crucial, albeit often secondary, role in the coordination behavior of this compound. Unlike the carboxylate groups, the nitrogen atom of the aminomethyl group may or may not directly coordinate to the metal center. Its flexibility allows it to adapt to the steric and electronic demands of the forming coordination architecture.

In several documented structures involving similar amino acid-functionalized isophthalic acids, the aminomethyl group participates in the coordination sphere in two primary ways:

Direct Chelation: The nitrogen atom can coordinate directly to a metal ion, often in conjunction with a nearby carboxylate oxygen, to form a stable five- or six-membered chelate ring. This chelation enhances the stability of the resulting complex.

Zwitterionic Forms and Protonation-Dependent Coordination Behavior

As an amino acid derivative, this compound can exist in various protonation states, including cationic, neutral, anionic, and zwitterionic forms. A zwitterion is a molecule that contains both a positive and a negative charge, resulting in a net neutral charge. In the solid state, this typically involves the deprotonation of a carboxylic acid group (COO⁻) and the protonation of the amino group (NH₃⁺).

For instance, in the presence of certain metal ions, the ligand has been observed to exist in a zwitterionic form where one carboxylate group is deprotonated and coordinates to the metal center, while the aminomethyl group is protonated and does not directly bind to the metal but engages in hydrogen bonding. In other cases, both carboxylate groups are deprotonated, and the amino group remains neutral and may or may not be coordinated. The ability to tune the protonation state of the ligand provides a powerful tool for controlling the resulting crystal architecture.

Metal Ion Selection and its Influence on Coordination Architectures

The choice of the metal ion is a critical factor in determining the final structure and properties of the coordination compounds formed with this compound. The coordination number, preferred coordination geometry, and Lewis acidity of the metal ion all play a significant role in directing the self-assembly process.

Coordination with Transition Metal Ions (e.g., Zn(II), Cd(II), Co(II), Cu(I), Ni(II), Pb(II))

Transition metals have been extensively used to construct coordination polymers with isophthalate-based ligands due to their variable coordination numbers and geometries.

Zn(II) and Cd(II): These d¹⁰ metal ions typically exhibit tetrahedral or octahedral coordination geometries. With a closely related amino acid-functionalized isophthalic acid, Zn(II) has been shown to form tetrametallic clusters which are then bridged by the organic ligand to create a 2D layer. In contrast, Cd(II) with the same ligand forms a double-layered homochiral framework where the ligand exists in its zwitterionic form.

Pb(II): The presence of a stereochemically active lone pair of electrons in Pb(II) often leads to hemi-directed coordination geometries and the formation of unique structural motifs. With a similar chiral ligand, Pb(II) has been found to form a 3D interpenetrating porous helicate structure.

Co(II), Ni(II), and Cu(I): While specific crystal structures of this compound with Co(II), Ni(II), and Cu(I) are not readily available in the reviewed literature, studies on related isophthalate (B1238265) derivatives suggest that a wide range of architectures can be expected. Co(II) and Ni(II) commonly form octahedral or tetrahedral complexes, leading to diverse framework dimensionalities. Cu(I) often exhibits linear, trigonal, or tetrahedral coordination, which can result in unique network topologies.

The following table summarizes the observed coordination architectures with selected transition metal ions for a closely related amino acid-functionalized isophthalic acid ligand.

| Metal Ion | Coordination Architecture | Ligand Form |

| Zn(II) | 2D layer with (3,6)-connected kgd net | Anionic |

| Cd(II) | Double-layered 2D framework | Zwitterionic |

| Pb(II) | 3D interpenetrating porous helicate | Zwitterionic |

Formation of Lanthanide-Based Coordination Compounds

Lanthanide ions are known for their high and variable coordination numbers (typically 7 to 10) and their preference for oxygen donor ligands. These characteristics make them well-suited for forming coordination polymers with polycarboxylate ligands like this compound. The coordination is primarily driven by the interaction between the hard Lewis acidic lanthanide ions and the hard oxygen atoms of the carboxylate groups.

While specific studies on this compound with lanthanides are limited, research on the closely related 5-aminoisophthalic acid provides valuable insights. These studies have demonstrated the formation of one-, two-, and three-dimensional coordination polymers. The aminomethyl group, while not the primary binding site, can influence the final structure through hydrogen bonding and by affecting the packing of the coordination polymers. The luminescent properties of lanthanide ions can also be sensitized by the organic ligand, leading to materials with potential applications in lighting and sensing.

Self-Assembly of Polymetallic Cluster Units.

Information regarding the self-assembly of polymetallic cluster units specifically involving this compound as a ligand is not available in the reviewed literature.

Chirality Transfer and Homochiral Coordination Systems.

Similarly, there is a lack of specific research on chirality transfer and the formation of homochiral coordination systems using this compound.

Utilization of Enantiomerically Pure this compound Derivatives.

No studies detailing the synthesis or use of enantiomerically pure derivatives of this compound in the construction of homochiral coordination polymers were identified.

Mechanisms of Chirality Induction and Propagation within Extended Frameworks.

Consequently, without experimental or theoretical studies on chiral systems involving this specific ligand, the mechanisms of chirality induction and propagation cannot be discussed.

It is important to note that the absence of published research does not preclude the potential of this compound in these areas of coordination chemistry. Future research may yet explore its utility in constructing complex, functional metal-organic materials.

Metal Organic Frameworks Mofs and Coordination Polymers Incorporating 4 Aminomethylisophthalic Acid

Design Principles for MOF and Coordination Polymer Architectures

The construction of MOFs and coordination polymers from 4-aminomethylisophthalic acid is guided by established principles of reticular chemistry, which leverages the geometry of the organic linkers and the coordination preferences of the metal centers to target specific network topologies.

The node-and-linker approach is a fundamental concept in the design of MOFs, where metal-containing secondary building units (SBUs) act as nodes and the organic ligands, such as this compound, serve as the linkers that connect these nodes into an extended network. researchgate.netescholarship.org The geometry of the linker and the coordination environment of the metal node are critical in determining the resulting topology of the framework. researchgate.net For instance, the isophthalate (B1238265) moiety of this compound can be considered a bent or V-shaped linker, which can lead to the formation of various network topologies depending on the coordination number and geometry of the metal SBU.

The selection of metal ions with specific coordination preferences allows for the rational design of frameworks with desired dimensionalities. The combination of a particular metal SBU with a linker of a specific length and geometry can be used to target known network topologies, which are often cataloged in databases like the Reticular Chemistry Structure Resource (RCSR). researchgate.net While the aminomethyl group does not directly participate in the primary framework coordination, its presence can influence the packing of the framework and offers a site for post-synthetic functionalization.

The introduction of auxiliary ligands, often nitrogen-containing linkers such as bipyridyl-based molecules, provides an additional layer of control over the final framework architecture. rsc.org These ancillary ligands can act as pillars, spacers, or connectors, influencing the dimensionality and topology of the resulting coordination polymer. hkmu.edu.hk For example, the use of dipyridyl linkers in conjunction with a tricarboxylate ligand derived from isophthalic acid has been shown to produce a variety of multi-dimensional frameworks, including 3D pillar-layer architectures. rsc.orghkmu.edu.hk

The interplay between the primary linker (this compound) and the auxiliary ligand can lead to the formation of complex structures that would not be accessible with the primary linker alone. rsc.org The size, shape, and flexibility of the auxiliary ligand can dictate the spacing between layers or chains, thereby tuning the porosity and other properties of the material. Solvothermal reactions of a tricarboxylate ligand, 5-(4-carboxybenzoylamino)-isophthalic acid, with various dipyridyl linkers and divalent metal ions resulted in six new MOFs with diverse structural motifs, ranging from 3D pillar-layer architectures to (4,4) grid layer structures. rsc.orghkmu.edu.hk

Supramolecular Architectures Involving 4 Aminomethylisophthalic Acid

Role of Hydrogen Bonding Networks in Supramolecular Assembly.

Hydrogen bonding is a paramount directional force in the supramolecular assembly of 4-aminomethylisophthalic acid. The molecule possesses multiple hydrogen bond donor and acceptor sites: the carboxylic acid groups (-COOH) and the aminomethyl group (-CH₂NH₂). The carboxylic acid groups can act as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen), while the amino group primarily acts as a donor.

This multiplicity of sites allows for the formation of robust and extensive hydrogen-bonding networks. The carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to characteristic dimeric "supramolecular synthons". For instance, in related isophthalic acid derivatives, these interactions are fundamental in creating sheet-like or chain-like primary structures. nih.govresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Carboxylic Acid Dimer | O-H | O=C | 2.5 - 2.8 | 170 - 180 |

| Amino-Carboxylate | N-H | O=C | 2.7 - 3.0 | 150 - 170 |

| Hydroxyl-Amino | O-H | N | 2.6 - 2.9 | 160 - 180 |

Table 1: Typical Hydrogen Bond Parameters in Systems Containing Carboxylic Acid and Amino Groups. Data is generalized from studies of related small organic molecules. mdpi.comnih.gov

Non-Covalent Interactions Governing Supramolecular Self-Organization.

Beyond the dominant role of hydrogen bonding, a suite of other non-covalent interactions is critical in governing the self-organization of supramolecular systems containing this compound. nih.govmdpi.com These forces, though individually weaker than hydrogen bonds, collectively contribute to the stability and specific arrangement of the final assembly. They include π-π stacking, van der Waals forces, and hydrophobic interactions, which fine-tune the packing of molecules within the crystal lattice. The balance and synergy between these varied interactions allow for the precise control required in forming complex, hierarchical structures. mdpi.com

Pi-Pi Stacking Interactions in Aromatic Systems.

The isophthalic acid core of the molecule provides an aromatic π-system capable of engaging in π-π stacking interactions. These interactions occur when aromatic rings pack in a face-to-face or, more commonly, a parallel-displaced or T-shaped manner. nih.gov While often considered weaker than hydrogen bonds, π-π stacking is a significant structure-directing force in aromatic compounds, influencing the columnar or layered arrangement of molecules in the solid state.

| Stacking Geometry | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Typical Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | ~0 | -1.5 to -3.0 |

| T-shaped | ~5.0 | ~90 | -1.0 to -2.5 |

| Sandwich (Face-to-Face) | 3.3 - 3.8 | ~0 | Often repulsive, but can be attractive |

Table 2: General Parameters for Different π-π Stacking Geometries. Interaction energies are highly system-dependent. nih.govscirp.org

Van der Waals Forces and Hydrophobic Interactions in Directing Assembly.

Hydrophobic interactions also play a role, particularly in aqueous environments or in the presence of nonpolar co-formers. mdpi.comyoutube.com The benzene (B151609) ring and the methylene (B1212753) (-CH₂-) group of the aminomethyl substituent can be considered nonpolar or hydrophobic regions of the molecule. In self-assembly processes occurring in polar solvents, these hydrophobic parts may preferentially associate to minimize their contact with the solvent, a phenomenon known as the hydrophobic effect. nih.govresearchgate.net This can drive the aggregation of molecules and influence the orientation of the hydrophilic carboxyl and amino groups towards the solvent, guiding the formation of specific hierarchical structures.

Principles of Self-Organization and Hierarchical Structure Formation.

The formation of complex supramolecular architectures from this compound is governed by the principles of molecular self-organization. This process involves the spontaneous and reversible association of molecules into ordered structures, driven by the minimization of free energy. chemrxiv.orgchemrxiv.org The process is hierarchical: individual molecules first form primary structures, such as hydrogen-bonded chains or π-stacked columns. These primary structures then assemble into secondary structures, like layers or sheets, which finally pack to form the three-dimensional crystal lattice. rsc.org

The specific architecture that emerges is a result of a delicate thermodynamic and kinetic balance between the various non-covalent interactions. The functional groups on this compound are programmed with the information needed to guide this assembly. For example, the strong, directional hydrogen bonds establish the initial connectivity, while the less directional but significant π-stacking and van der Waals forces dictate the most efficient way for these initial motifs to pack together. rsc.org By modifying the molecule or introducing complementary co-formers, it is possible to predictably alter this balance and engineer new materials with desired structural properties.

Development of Chiral Supramolecular Systems and their Characterization.

While this compound is an achiral molecule, it can be a component in the formation of chiral supramolecular systems. Chirality at the supramolecular level can emerge from the helical or twisted arrangement of achiral components. mdpi.com This can be achieved by co-crystallizing the molecule with a chiral co-former, such as a natural amino acid or a chiral amine. The chiral auxiliary then acts as a template, directing the assembly into a non-centrosymmetric, and therefore chiral, space group.

Another pathway to chirality is spontaneous resolution, where achiral molecules crystallize to form a conglomerate of enantiomorphic crystals. The formation of helical hydrogen-bonding networks is a common mechanism for this phenomenon. Furthermore, "chiral amplification" effects, such as the "sergeants-and-soldiers" principle, can be observed where a small amount of a chiral guest can induce a large population of achiral host molecules to adopt a preferred handedness in the resulting assembly. elsevierpure.com

The characterization of these chiral systems relies on specialized techniques. Solid-state circular dichroism (CD) spectroscopy is a primary tool for detecting bulk chirality in a crystalline sample. X-ray crystallography remains the definitive method, as the determination of a chiral space group provides unambiguous proof of a chiral structure. The development of such systems is of high interest for applications in enantioselective separations, asymmetric catalysis, and nonlinear optics. mdpi.com

Advanced Applications and Functional Materials Derived from 4 Aminomethylisophthalic Acid Based Frameworks

Luminescent Materials and Photophysical Properties

Metal-organic frameworks constructed from aminomethylisophthalic acid derivatives often display intense photoluminescence properties in the solid state at room temperature. mdpi.comresearchgate.net The luminescence in these materials can originate from the organic linker itself, the metal ions, or charge transfer transitions between them, offering a versatile platform for creating novel photonic materials. bohrium.com The inherent porosity of these frameworks allows for the incorporation of guest molecules, which can further tune their light-emitting properties. nih.gov

The ability to tune the emission color of MOFs is crucial for applications in solid-state lighting, displays, and sensors. A primary strategy involves the encapsulation or co-doping of different emissive species, particularly lanthanide ions, within a host MOF. For instance, a blue-emitting MOF can be doped with green-emitting terbium (Tb³⁺) ions and red-emitting europium (Eu³⁺) ions. rsc.org By carefully controlling the ratio of these ions, the combined emission can span the visible spectrum to produce white light. nih.govrsc.org One study demonstrated that soaking a MOF in a solution containing a specific ratio of Eu³⁺ and Tb³⁺ salts resulted in white-light emission with Commission Internationale de l'Éclairage (CIE) coordinates approaching those of pure white light. nih.gov

Another approach involves mixing aromatic guest molecules within the pores of the MOF. The interaction between the host framework and the guest molecules can lead to new emissive states, allowing for the tuning of the output color across the visible spectrum. mdpi.com By selecting a precise combination of guest molecules, such as ethyl benzoate (B1203000), p-xylene, and iodobenzene, white-light emission can be achieved. mdpi.com The development of single-component MOFs that can emit broad-band white light is also a significant area of research, where the specific structure of the framework itself, through features like corrugation and interpenetration, leads to the desired photophysical properties. acs.org

| Strategy | Description | Example Components | Reference |

|---|---|---|---|

| Lanthanide Co-doping | Incorporating multiple lanthanide ions with different emission colors (e.g., blue, green, red) into a single MOF host. | MOF Host + Eu³⁺ (Red) + Tb³⁺ (Green) | nih.govrsc.org |

| Guest Molecule Encapsulation | Introducing a mixture of fluorescent guest molecules into the pores of a luminescent MOF. | [Zn₂(bdc)₂(dpNDI)]ₙ + Ethyl benzoate + p-Xylene + Iodobenzene | mdpi.com |

| Single-Component Emitter | Designing a single MOF structure whose intrinsic electronic properties result in broad-band white-light emission. | Tuned, corrugated MOF structure | acs.org |

The origin of luminescence in these frameworks is often complex and can be attributed to several electronic transitions. bohrium.com Ligand-based luminescence is common, where the emission spectrum of the MOF resembles that of the free 4-aminomethylisophthalic acid ligand. This occurs when the metal ion, such as Zn(II) or Cd(II), does not significantly perturb the electronic structure of the linker. osti.gov

In other cases, charge transfer phenomena dominate the photophysical properties.

Ligand-to-Metal Charge Transfer (LMCT): This occurs when photoexcitation promotes an electron from a ligand-centered orbital to a metal-centered orbital. nih.gov This process is favored in complexes with electron-rich ligands and high-valent metal centers with available low-energy d-orbitals. nih.gov LMCT can be exploited in photocatalysis, where the excited state leads to the formation of a reactive radical and a reduced metal center. nih.govrsc.org

Metal-to-Ligand Charge Transfer (MLCT): This is the reverse process, where an electron is excited from a metal-centered orbital to a ligand-centered orbital. nih.gov MLCT excited states are often long-lived and emissive, making them suitable for photoredox catalysis. nih.gov

The interplay between these different emissive pathways (ligand-based, LMCT, MLCT) allows for the rational design of luminescent materials with specific properties tailored for various applications. researchgate.netaip.org

Fluorescent Sensing and Probing Applications

The porous and functional nature of MOFs derived from this compound makes them excellent candidates for chemical sensors. nih.gov The amino group on the ligand can act as a recognition site, and the framework's luminescence can provide a clear signal upon interaction with specific analytes. nih.gov

Frameworks based on aminoisophthalic acid have demonstrated high sensitivity and selectivity for detecting various metal ions in solution. The detection mechanism often involves fluorescence quenching or enhancement upon binding of the target ion.

For example, a Cd(II)-based MOF synthesized with 5-aminoisophthalic acid (a structural analogue) serves as a rare "turn-on" fluorescent sensor for both Fe³⁺ and Al³⁺ ions. nih.gov The presence of these ions leads to a more than eightfold enhancement in fluorescence, with detection limits in the micromolar range. This enhancement is attributed to the complexation between the metal ions and the uncoordinated amine groups of the ligand. nih.gov Similarly, another novel 2D Tb-MOF was shown to detect Al³⁺, Cr³⁺, and Fe³⁺ with high sensitivity, displaying fluorescence enhancement that is visible to the naked eye under UV light. researchgate.net

Conversely, fluorescence quenching is also a common sensing mechanism. A stable terbium-based MOF exhibits bright green luminescence that is selectively quenched by Fe³⁺ ions in aqueous media, allowing for rapid detection. nih.gov The selectivity is a key feature, as the fluorescence intensity remains largely unaffected by a range of other common cations. researchgate.netnih.gov

| Framework | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| [Cd(BTBD)₂(AIC)]ₙ | Fe³⁺ | Turn-on (Enhancement) | 0.196 μM | nih.gov |

| [Cd(BTBD)₂(AIC)]ₙ | Al³⁺ | Turn-on (Enhancement) | 0.184 μM | nih.gov |

| Tb-DBA | Al³⁺, Cr³⁺, Fe³⁺ | Enhancement | nM Level | researchgate.net |

| {[Me₂NH₂][TbL]·2H₂O}ₙ | Fe³⁺ | Turn-off (Quenching) | 6 μM (observable) | nih.gov |

| NKM-102 | Al³⁺ | Turn-off (Quenching) | 158 ppb | rsc.org |

The guest-responsive nature of these porous frameworks extends to the detection of small organic molecules and solvents. rsc.org The inclusion of different solvent molecules within the pores of a MOF can alter its photophysical properties, leading to a detectable change in luminescence or color (solvatochromism). mdpi.comresearchgate.net

A terbium-based MOF, for instance, has been utilized as a rapid fluorescent sensor for acetone. nih.gov The framework's luminescence is significantly quenched in the presence of acetone, a common volatile organic compound (VOC). This sensing capability is important for both environmental monitoring and medical diagnostics. nih.gov The mechanism often involves competitive energy absorption between the analyte and the MOF's luminescent components. nih.gov The ability to create sensors for aromatic amines has also been demonstrated using Zn- and Cd-based MOFs, where electron-deficient analytes like p-nitroaniline cause significant fluorescence quenching. researchgate.net

Catalytic Applications in Heterogeneous and Homogeneous Systems

The well-defined, crystalline structures of MOFs, which combine the benefits of both homogeneous and heterogeneous catalysis, make them highly effective catalysts. princeton.edu They provide a high density of active sites (either metal centers or functional ligands) within a porous and stable architecture. nih.govnih.gov

Frameworks derived from 5-aminoisophthalic acid and its derivatives have been explored for various catalytic reactions. For instance, MOFs containing Fe, Ni, and Mn have been synthesized and studied for the electrochemical activation and reduction of carbon dioxide (CO₂). rsc.org In one study, an iron-based complex, [Fe(L)] (where L is a derivative of 5-aminoisophthalic acid), was shown to function as an electrocatalyst for the reduction of CO₂ to carbon monoxide (CO). rsc.org

These materials also serve as effective heterogeneous catalysts for organic transformations. MOFs constructed with Co(II), Zn(II), Ni(II), and Cd(II) have been used for the photodegradation of phenol (B47542) under UV irradiation, demonstrating their potential in environmental remediation. acs.org The catalytic process in such systems is often controlled by surface adsorption on the framework. acs.org The inherent Lewis acid sites at the metal centers and potential Lewis base sites on the amino-functionalized ligand can enable bifunctional catalysis, facilitating complex multi-step reactions. nih.gov The reusability and ease of separation of these solid catalysts are significant advantages over traditional homogeneous systems. rsc.org

Investigation of Acid-Base Catalysis within MOF and Coordination Polymer Scaffolds

The bifunctional nature of this compound, possessing both Brønsted acid (carboxylic acid) and Lewis base (amino group) sites, makes its derived frameworks highly promising candidates for acid-base catalysis. While specific studies on MOFs from this compound are emerging, the principles of acid-base catalysis in amino-functionalized frameworks are well-established through research on analogous systems.

The strategic placement of acidic and basic functionalities within the porous structure of a MOF can lead to synergistic catalytic effects. For instance, the amino groups can act as basic sites to activate substrates, while the carboxylate linkers or metal nodes can serve as acidic sites. This cooperative catalysis can enhance reaction rates and selectivity for a variety of organic transformations.

In a broader context, coordination polymers have been demonstrated as effective catalysts for acid-catalyzed reactions involving biomass-derived chemicals. For example, a gadolinium-based coordination polymer has shown high activity in the conversion of furfural (B47365) and glycerol (B35011) into valuable bicyclic products. mdpi.com This highlights the potential of coordination polymers, including those designed with this compound, to function as robust and recyclable solid acid catalysts. The versatility of these materials allows for the catalysis of various reactions, such as the formation of dioxolanes and dioxanes from aldehydes and glycerol, as well as the production of biofuels like 2-(ethoxymethyl)furan (B1219279) and ethyl levulinate from furfuryl alcohol. mdpi.com

The development of hydrophobic acidic MOFs through the functionalization of amino-tagged frameworks has also been explored. By modifying the amino groups with sulfonyl-containing moieties, materials with significant water tolerance and high catalytic activity for reactions like the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF) can be achieved. researchgate.net This approach demonstrates the tunability of amino-functionalized MOFs for specific catalytic applications in biomass conversion.

Photocatalytic Activity of Selected Frameworks

Metal-organic frameworks are recognized as promising materials for photocatalysis due to their tunable electronic properties, high surface areas, and ability to absorb light. nih.govmdpi.com The incorporation of amino groups, such as the one in this compound, can significantly enhance the photocatalytic activity of MOFs by extending their light absorption into the visible region. nih.gov

While direct photocatalytic studies on frameworks derived from this compound are not yet widely reported, research on other amino-functionalized MOFs provides valuable insights. For example, the amination of the organic linkers in titanium-based MOFs, such as MIL-125, has been shown to improve their performance in the photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.gov Studies on mixed-linker MIL-125-NH2 have revealed that the photocatalytic activity does not necessarily scale linearly with the amount of the aminated linker. A saturation of catalytic activity was observed above approximately 50% incorporation of the amino-functionalized linker, suggesting that a sub-stoichiometric amount of the functional linker is sufficient to achieve maximum photocatalytic efficiency. nih.gov This effect is attributed to the formation of mixed-valence Ti³⁺/Ti⁴⁺ catalytic centers. nih.gov

Furthermore, coordination polymers constructed from various metal ions and amino-functionalized ligands have demonstrated excellent photocatalytic activities for the degradation of organic dyes like methylene (B1212753) blue under visible light irradiation. researchgate.netresearchgate.net For instance, a cadmium-based MOF showed a degradation efficiency of 96.7% for methylene blue within 90 minutes. researchgate.net Silver-based coordination polymers have also been employed as catalysts for the photodegradation of pollutants such as ciprofloxacin (B1669076) and 4-nitrophenol, with the metal-ligand charge transfer mechanism enhancing light absorption and charge separation. rsc.org These findings underscore the potential of this compound-based frameworks in environmental remediation applications.

| Framework/Catalyst | Target Reaction/Pollutant | Efficiency | Reference |

| Cd-based MOF | Methylene Blue Degradation | 96.7% in 90 min | researchgate.net |

| Ag-TIPA | Ciprofloxacin and 4-Nitrophenol Degradation | High photocatalytic performance | rsc.org |

| MIL-125-NH2 (50%) | Benzyl Alcohol Oxidation | Maximum catalytic activity achieved | nih.gov |

Role of Amino-Functionalized Coordination Polymers in Catalytic Reactions

The presence of amino groups in the linkers of coordination polymers plays a crucial role in their catalytic activity. These basic sites can participate directly in catalytic cycles, act as anchoring points for catalytically active species, or modify the electronic properties of the framework to enhance its performance.

Amino-functionalized coordination polymers have been successfully employed as heterogeneous catalysts in a variety of organic reactions. For example, a silver-based coordination polymer has demonstrated excellent catalytic activity in the multicomponent Hantzsch synthesis of polyhydroquinolines under mild conditions. nih.gov The catalyst proved to be heterogeneous and could be recycled multiple times without a significant loss of activity. nih.gov

In the context of biomass conversion, the strategic design of coordination polymers is of great interest. A versatile gadolinium-based coordination polymer has been shown to be an effective solid acid catalyst for reactions involving bio-based heterocyclic chemicals, such as the conversion of furfural and glycerol. mdpi.com The stability and activity of this catalyst in producing valuable chemicals highlight the potential of functionalized coordination polymers in creating sustainable chemical processes. mdpi.com The introduction of the aminomethyl group in this compound provides a pathway to develop similar robust and recyclable catalysts.

Gas Adsorption and Separation Performance

The porous nature of MOFs and CPs, combined with the chemical functionality of their linkers, makes them excellent candidates for gas adsorption and separation applications. The amino group in this compound can significantly enhance the affinity of the framework for acidic gases like carbon dioxide and hydrogen sulfide (B99878) through specific chemical interactions.

Adsorption of Carbon Dioxide and Other Greenhouse Gases

The capture of carbon dioxide is a critical technology for mitigating climate change, and amino-functionalized MOFs are among the most promising materials for this purpose. The amino groups provide basic sites that can interact strongly with the acidic CO₂ molecule, leading to high adsorption capacities and selectivities.

Numerous studies on MOFs analogous to those that could be synthesized from this compound have demonstrated the efficacy of amino-functionalization. For instance, the introduction of amine functionalities into the pores of MOFs can significantly enhance CO₂ uptake and selectivity over other gases like nitrogen and methane (B114726). nih.gov The mechanism of enhanced CO₂ capture in these materials often involves a cooperative chemisorption process. nih.gov

MOF-808 functionalized with various amino acids has been shown to effectively capture CO₂ from flue gas, with the presence of water enhancing the uptake through the formation of bicarbonate species. semanticscholar.orgresearchgate.net This allows for the capture and release of CO₂ using a low-energy vacuum swing adsorption process without the need for high-temperature regeneration. semanticscholar.orgresearchgate.net Similarly, amino-modified Mg-MOF-74 has exhibited high CO₂ adsorption capacity, with the functionalization leading to stronger interactions with CO₂ molecules. eeer.org

| Material | CO₂ Uptake (mmol g⁻¹) | Conditions | Reference |

| monoUiO-66-NH₂ | 2.1 | 298 K, 1 bar | nih.gov |

| monoHKUST-1 | 4.2 | 298 K, 1 bar | nih.gov |

| Mg-MOF-1/8NH₂ | 3.9 | Saturated | eeer.org |

Selective Separation of Acid Gases

The selective removal of acid gases, such as H₂S and CO₂, from natural gas and other industrial gas streams is crucial for purification processes. Amino-functionalized MOFs have shown great potential for the selective separation of these gases. The basic amino groups exhibit a strong affinity for acidic gases, leading to preferential adsorption over less acidic or neutral gases like methane and nitrogen.

A robust amino-functionalized titanium-based MOF has been investigated for the concomitant elimination of CO₂ and H₂S from biogas and natural gas. researchgate.net The material demonstrated high selectivity for these acid gases, highlighting the role of the amino groups in enhancing the adsorption properties. The selective separation is driven by the specific interactions between the functional groups in the MOF and the acid gas molecules.

Computational studies have also shed light on the mechanisms of selective gas adsorption in amino-functionalized MOFs. These studies help in understanding the structure-property relationships and in designing new materials with improved separation performance. nih.gov The ability to tune the pore environment and the density of functional groups in MOFs derived from linkers like this compound offers a promising route to highly efficient materials for acid gas separation.

Biomedical and Bio-related Material Science Applications

The versatility of coordination polymers and MOFs extends to the biomedical field, where their unique properties can be harnessed for applications such as biosensing and drug delivery. The functional groups present in the organic linkers, such as the amino group in this compound, can serve as sites for biomolecule conjugation or can impart specific biological activities.

Bimetallic coordination polymers, for instance, have been explored for their applications in luminescent probes, electrochemical sensing, and even as enzyme mimics. mdpi.com The synergistic effects between different metal centers can lead to enhanced sensing capabilities and catalytic activities relevant to biological systems. The detection of biologically important species such as metal ions (e.g., Fe³⁺, Cu²⁺) and small molecules like methylglyoxal (B44143) is an area of active research. mdpi.com

Furthermore, the porosity of MOFs can be utilized for the storage and controlled release of therapeutic agents. Coordination polymers have been investigated for the storage and delivery of nitric oxide (NO), a molecule with various physiological roles, including wound healing and thrombosis prevention. nih.gov The ability to design frameworks that can release NO in a controlled manner opens up possibilities for advanced therapeutic materials. While specific biomedical applications of this compound-based frameworks are still under exploration, the foundational research in this area suggests a promising future for these materials in medicine and biotechnology.

Design and Synthesis of Renal Clearable Nanoparticles for Material Science Purposes

The development of renal clearable nanoparticles is a significant area of research in materials science and nanomedicine. The primary goal is to create nanoparticles small enough to be filtered by the kidneys and excreted in the urine, which minimizes potential long-term toxicity associated with the accumulation of nanomaterials in the body. The design of such nanoparticles typically revolves around precise control over their hydrodynamic diameter, surface charge, and stability.

While there is no specific literature available on the use of this compound in this context, isophthalic acid derivatives are used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). In principle, this compound could serve as a versatile building block for such nanoparticles. Its carboxylic acid groups can coordinate with metal ions to form the core structure, while the aminomethyl group could be utilized for post-synthetic modification, such as grafting with polyethylene (B3416737) glycol (PEG) to enhance biocompatibility and stability in physiological environments.

Table 1: General Design Principles for Renal Clearable Nanoparticles

| Parameter | Desired Characteristic for Renal Clearance | Rationale |

| Hydrodynamic Diameter | < 8 nm | To allow for efficient glomerular filtration. |

| Surface Charge | Neutral or slightly anionic | To prevent non-specific interactions with blood components and cell membranes. |

| Surface Coating | e.g., PEGylation | To improve colloidal stability and reduce opsonization. |

| Dispersibility | High in aqueous media | To ensure stability and prevent aggregation in physiological fluids. |

This table presents generally accepted principles for the design of renal clearable nanoparticles and is not based on specific data for this compound.

Biomimetic Systems and Ligand-Biomolecule Interactions

Biomimetic systems aim to mimic biological processes or structures to create new materials with advanced functionalities. In the context of functional materials, this often involves designing synthetic frameworks that can replicate the specific recognition and catalytic functions of enzymes or other biomolecules. Metal-organic frameworks (MOFs) are a class of materials that have shown great promise in this area due to their tunable pore sizes, high surface areas, and the potential to incorporate a variety of functional groups.

The structure of this compound, with its rigid aromatic core and functional side groups, could theoretically be used to create biomimetic environments within a larger framework. The aminomethyl group, for instance, could act as a hydrogen bond donor or acceptor, mimicking the functionality of amino acid residues in an enzyme's active site. The isophthalic acid moiety provides a robust structural component for building a stable framework.

Interactions between such a functionalized framework and specific biomolecules would be governed by a combination of factors, including:

Shape and Size Selectivity: The pores of the framework could be designed to selectively bind molecules of a specific size and shape.

Host-Guest Interactions: The functional groups within the pores, such as the amino group of this compound, could engage in specific non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) with guest biomolecules.

Catalytic Activity: By incorporating catalytically active metal centers and functional organic linkers, it is possible to design MOFs that mimic the catalytic activity of enzymes.

Table 2: Potential Ligand-Biomolecule Interactions in a Hypothetical this compound-Based Biomimetic System

| Type of Interaction | Potential Role of this compound Moiety | Example Biomolecule |

| Hydrogen Bonding | The aminomethyl group can act as a hydrogen bond donor. | Substrates with carbonyl or hydroxyl groups. |

| Electrostatic Interactions | The carboxylate groups can interact with positively charged residues on a protein surface. | Basic amino acids (e.g., lysine, arginine). |

| π-π Stacking | The aromatic ring can interact with aromatic residues of a biomolecule. | Aromatic amino acids (e.g., phenylalanine, tyrosine). |

This table is a theoretical representation of potential interactions and is not based on experimentally verified data for this compound in biomimetic systems.

Future Research Directions and Emerging Challenges for 4 Aminomethylisophthalic Acid Research

Development of Next-Generation Synthetic Methodologies

The synthesis of materials incorporating 4-Aminomethylisophthalic acid is a foundational aspect that dictates the ultimate properties and applicability of the resulting frameworks. While conventional solvothermal and hydrothermal methods have proven effective, future research must pivot towards more sophisticated and sustainable synthetic strategies.

A primary challenge lies in achieving greater control over the crystallization process to yield materials with desired topologies, defect densities, and crystal sizes. The use of modulators in the synthesis of MOFs with amino-functionalized linkers can sometimes lead to the unintended conversion of amino groups to amides, necessitating post-synthetic treatment to regenerate the active sites. google.com Future methodologies should aim to circumvent such issues through the development of "green" synthesis routes, including mechanochemical, sonochemical, and microwave-assisted methods. These approaches can offer advantages in terms of reduced reaction times, lower energy consumption, and minimized solvent usage.

Furthermore, post-synthetic modification (PSM) will continue to be a critical tool. nih.gov Research in this area should focus on expanding the repertoire of chemical transformations that can be performed on the aminomethyl group of the this compound ligand within a crystalline framework. This includes the development of more efficient and selective reactions to introduce a wider array of functional groups, thereby fine-tuning the material's properties for specific applications. For instance, thiol-functionalization has been achieved on related amino-functionalized MOFs for mercury sorption, highlighting the potential of PSM. researchgate.net

Expanding the Structural Diversity and Complexity of Frameworks

The structural landscape of materials derived from this compound is still in its nascent stages of exploration. The inherent flexibility of the aminomethyl group, combined with the coordination versatility of the isophthalate (B1238265) moiety, presents opportunities for the construction of novel and complex architectures.

Future efforts should be directed towards the synthesis of multicomponent or mixed-linker MOFs. By strategically incorporating this compound with other organic linkers of varying lengths, geometries, and functionalities, it is possible to create frameworks with precisely controlled pore environments and enhanced properties. This approach has been successful in creating isoreticular series of MOFs with tunable characteristics.

Another avenue for expanding structural diversity lies in the exploration of different metal nodes, including multinuclear clusters or secondary building units (SBUs). The interaction between the metal center and the this compound ligand plays a crucial role in determining the final topology and stability of the framework. Investigating a wider range of metal ions and clusters will undoubtedly lead to the discovery of new framework types with unique properties. For example, MOFs based on 5-aminoisophthalic acid have been synthesized with various transition metals like cobalt, nickel, zinc, and cadmium, resulting in diverse 3D network structures. acs.orgresearchwithrowan.com

Rational Design of Highly Functional Materials with Targeted Applications

The ultimate goal of research involving this compound is the creation of functional materials that can address pressing societal needs. The rational design of these materials requires a deep understanding of the structure-property relationships that govern their performance.

A key area of focus will be the development of materials for gas storage and separation. The presence of the amino group in the framework can enhance the affinity for acidic gases like CO2 and SO2 through specific host-guest interactions. acs.org For example, the MOF MUF-16, constructed from 5-aminoisophthalic acid, has shown promising results for CO2 capture. acs.orgoaes.cc Future work should aim to optimize the pore size and the density of amino groups to maximize both the capacity and selectivity for target gas molecules.

Catalysis is another promising application domain. The aminomethyl group can act as a basic site, or it can be functionalized to introduce catalytically active moieties. The development of MOFs with open metal sites and accessible amino groups could lead to efficient and reusable heterogeneous catalysts for a variety of organic transformations. researchgate.net Research into amide-functionalized MOFs has already demonstrated their potential in catalysis. researchgate.net

Furthermore, the inherent luminescent properties of some MOFs can be harnessed for sensing applications. The interaction of analyte molecules with the framework, particularly with the functional groups of the this compound ligand, can lead to a detectable change in the fluorescence signal. This has been demonstrated in MOFs based on 5-aminoisophthalic acid for the detection of aromatic amines. researchgate.net

Advanced Integration of Computational and Experimental Research

The combinatorial complexity of synthesizing and testing new materials necessitates a synergistic approach that integrates computational modeling with experimental validation. Computational methods can accelerate the discovery of new frameworks based on this compound by predicting their structures, stability, and properties before they are synthesized in the lab.

High-throughput computational screening can be employed to explore the vast landscape of possible structures that can be formed from this compound and various metal nodes. researchgate.net Machine learning models can be trained on existing experimental data to predict the stability and performance of hypothetical MOFs, thereby guiding synthetic efforts towards the most promising candidates. mit.edu

Molecular simulations, such as Grand Canonical Monte Carlo (GCMC) and Density Functional Theory (DFT) calculations, can provide valuable insights into the interactions between guest molecules and the framework at the atomic level. aiche.orgnih.gov This understanding is crucial for the rational design of materials with enhanced performance for applications like gas separation and catalysis. For instance, DFT calculations have been used to understand the adsorption behavior of gases in functionalized MOFs. oaes.cc

Exploration of Novel Application Domains and Interdisciplinary Research

While gas storage, separation, and catalysis represent the most explored applications for materials derived from amino-functionalized isophthalic acids, the unique properties of these frameworks open the door to a wide range of other possibilities. Future research should actively seek to explore these novel application domains through interdisciplinary collaborations.

One such area is in the field of biomedicine. The porous nature of MOFs makes them potential candidates for drug delivery systems, where the this compound ligand could be functionalized to control the release of therapeutic agents. researchgate.net The biocompatibility and stability of these materials in biological environments will be critical areas of investigation.

Another emerging application is in environmental remediation. MOFs based on 5-aminoisophthalic acid have shown promise for the photodegradation of pollutants like phenol (B47542) and the removal of heavy metal ions such as mercury from water. researchgate.netacs.orgresearchgate.net Future research could focus on designing more robust and efficient materials for the capture and degradation of a wider range of environmental contaminants.

The development of mixed-matrix membranes, where MOF particles are embedded within a polymer matrix, is another exciting direction. These composite materials could combine the processability of polymers with the selective separation properties of the MOFs, leading to advanced membranes for gas separation and water purification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Aminomethylisophthalic acid, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves catalytic amidation of isophthalic acid derivatives or reductive amination of nitrile precursors. Post-synthesis, purity should be validated using high-performance liquid chromatography (HPLC) with a C18 column (e.g., 5 µm particle size, 4.6 × 250 mm) and UV detection at 254 nm. Confirm structural integrity via - and -NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6), comparing chemical shifts to theoretical predictions. Quantify residual solvents using gas chromatography-mass spectrometry (GC-MS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what analytical challenges arise?

- Methodological Answer : Utilize solvothermal synthesis with transition metals (e.g., Zn, Cu) under controlled pH. Monitor framework stability via thermogravimetric analysis (TGA) and porosity via BET surface area measurements. Challenges include ligand decomposition during crystallization—mitigate by optimizing reaction time (12–72 hours) and temperature (80–120°C). Characterize using single-crystal XRD and pair distribution function (PDF) analysis for amorphous phases .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Aggregate data from PubMed and Connected Papers using keywords like "this compound AND (antimicrobial OR anticancer)" .

- Meta-Analysis : Apply random-effects models to account for variability in assay conditions (e.g., IC values from MTT vs. resazurin assays).

- Experimental Replication : Standardize protocols (e.g., cell lines, incubation time) and include positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational modeling predict the reactivity of this compound in aqueous environments?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict protonation states. Solvent effects are modeled using the polarizable continuum model (PCM). Validate with experimental pKa measurements via potentiometric titration in 0.1 M KCl .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to datasets involving this compound?

- Methodological Answer :

- Metadata Standards : Use ISA-Tab format to document synthesis conditions, spectral raw data, and bioassay parameters.

- Repositories : Deposit in Chemotion or RADAR4Chem with persistent identifiers (DOIs).

- Tools : Leverage ELNs (Electronic Lab Notebooks) for real-time data sharing and version control .

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality-by-design (QbD) approaches:

- Critical Process Parameters (CPPs) : Monitor temperature, pH, and catalyst concentration.

- Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate CPPs with purity/ yield .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.